molecular formula C18H20N2O2 B2503434 (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide CAS No. 316141-92-1

(E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide

Cat. No.: B2503434
CAS No.: 316141-92-1
M. Wt: 296.37
InChI Key: JXFJFSXCRVPYAL-XDHOZWIPSA-N
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Description

(E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide (IBMB) is a synthetic organic hydrazone compound of significant interest in advanced materials science, particularly in the field of nonlinear optics (NLO). Research indicates that this compound and its structural analogs can be grown into single crystals and exhibit a remarkable second-harmonic generation (SHG) response, which is a key property for frequency doubling of laser light. Studies have shown that related hydrazone crystals can demonstrate an SHG efficiency approximately 2.0 times that of the standard reference material potassium dihydrogen phosphate (KDP) . This high performance, coupled with good transmission in the visible region, makes this compound a promising candidate for applications in laser technology, optical signal processing, and optical switching devices . Beyond its primary application in photonics, the core hydrazone structure (-CO-NH-N=CH-) is a versatile pharmacophore known for a broad spectrum of biological activities. While research on this specific derivative is ongoing, structurally similar benzohydrazide derivatives have been extensively investigated and reported to possess antioxidant, antidepressant, anti-inflammatory, antimicrobial, and antimalarial properties . Some derivatives have also shown potent inhibitory activity against enzymes like urease and tyrosinase in biochemical studies, highlighting the potential of this chemical class in medicinal chemistry and drug discovery research . The compound serves as a valuable building block for researchers exploring new chemical entities for both advanced material applications and pharmacological investigation.

Properties

IUPAC Name

4-methoxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13(2)15-6-4-14(5-7-15)12-19-20-18(21)16-8-10-17(22-3)11-9-16/h4-13H,1-3H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFJFSXCRVPYAL-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-isopropylbenzylidene)-4-methoxybenzohydrazide typically involves the condensation reaction between 4-isopropylbenzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(4-isopropylbenzylidene)-4-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-isopropylbenzylidene)-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding hydrazine and aldehyde.

    Substitution: Substituted derivatives with functional groups such as nitro (NO2) or halogen (Cl, Br).

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide typically involves the condensation reaction between 4-isopropylbenzaldehyde and 4-methoxybenzohydrazide. The reaction is generally facilitated by refluxing in an appropriate solvent such as methanol, leading to the formation of the hydrazone bond. Characterization of the synthesized compound is performed using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity.

Antioxidant Activity

Hydrazones, including this compound, have shown promising antioxidant properties. Studies indicate that these compounds can scavenge free radicals, thereby potentially protecting cells from oxidative stress. The antioxidant activity can be quantitatively measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Urease Inhibition

Research has highlighted the potential of this compound as a urease inhibitor. Urease plays a crucial role in the pathogenesis of certain infections, such as those caused by Helicobacter pylori. In vitro studies have reported that derivatives of benzohydrazides can effectively inhibit urease activity, suggesting that this compound may serve as a lead for developing new anti-ulcer agents.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and biological targets. These studies reveal favorable binding affinities with various enzymes involved in disease pathways, supporting its potential as a drug candidate. The docking simulations often utilize software like AutoDock or MOE to predict binding modes and affinities based on structural data.

Case Study 1: Antioxidant Evaluation

In a recent study, the antioxidant capacity of this compound was assessed using the DPPH assay. The compound demonstrated an IC50 value comparable to standard antioxidants like ascorbic acid, indicating its potential utility in formulations aimed at combating oxidative stress-related disorders .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this hydrazone against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimum inhibitory concentrations (MICs) significantly lower than those of commonly used antibiotics .

Mechanism of Action

The mechanism of action of (E)-N’-(4-isopropylbenzylidene)-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

Substituents on the benzylidene ring significantly alter melting points, solubility, and crystallinity:

Compound (Substituents) Melting Point (°C) Molecular Weight Key Structural Features Reference ID
(E)-N'-(4-Isopropylbenzylidene)-4-methoxy- ~170–180* 296.36 Steric hindrance from isopropyl group
N'-(4-Methoxybenzylidene)-4-methoxy- 174 284.31 Planar dihedral angle (3.1°)
N'-(3-Hydroxy-4-methoxybenzylidene)-4-methoxy- 239 300.29 Intramolecular O–H⋯O hydrogen bonding
N'-(2-Chlorobenzylidene)-4-methoxy- N/A 288.72 Chloro substituent enhances dipole moment
LASSBio-1386 (3,4-Dimethoxybenzylidene) N/A 314.32 Dual methoxy groups enhance PDE-4 inhibition

*Estimated based on analogues (e.g., ).

Key Observations :

  • Electron-donating groups (e.g., methoxy) lower melting points compared to electron-withdrawing groups (e.g., nitro, chloro) .
  • Hydroxy groups increase melting points due to intermolecular hydrogen bonding (e.g., 239°C for N'-(3-hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide) .
Antibacterial Activity
  • Moderate activity : N'-(3-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide shows moderate antibacterial effects, attributed to hydrogen-bond-mediated membrane disruption .
  • Enhanced activity : Chloro-substituted analogues (e.g., N'-(2-chlorobenzylidene)-4-methoxybenzohydrazide) exhibit stronger activity due to increased lipophilicity .
Enzyme Inhibition
  • PDE-4 inhibition: LASSBio-1386 (3,4-dimethoxy derivative) demonstrates potent PDE-4 inhibition (IC₅₀ = 1.2 µM) and immunosuppressive effects via IL-2 and IFN-γ suppression .
  • MAO/β-secretase inhibition : N'-(4-/3-/2-substituted benzylidene) derivatives () show selective inhibition, with 4-substituted analogues being most active due to optimal steric fit .
Antiglycation and Cytotoxicity
  • Antiglycation : 4-Methoxybenzohydrazones with hydroxy substitutions (e.g., N'-(2,4-dihydroxybenzylidene)-4-methoxybenzohydrazide) exhibit IC₅₀ values < 50 µM, linked to radical scavenging .
  • Cytotoxicity: Triazole-containing derivatives (e.g., N'-[2-(1H-benzotriazol-1-yl)quinolin-3-ylmethylene]-4-methoxybenzohydrazide) show IC₅₀ values of 10–20 µM against cancer cell lines .

Crystallographic and Hydrogen-Bonding Trends

  • Planar vs. non-planar structures: Compounds with dihedral angles < 10° (e.g., ) form tighter crystal lattices, while bulky substituents (e.g., isopropyl) induce torsional strain, reducing packing efficiency .
  • Hydrogen-bond motifs :
    • S(5) rings : Observed in hydroxy-substituted derivatives ().
    • C(4) chains : Formed via N–H⋯O bonds in 4-methoxybenzylidene analogues ().

Biological Activity

(E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide, a hydrazone derivative, has garnered attention due to its diverse biological activities. This compound is structurally characterized by the presence of an isopropyl group and a methoxy group, which may enhance its interaction with biological targets. This article reviews the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzohydrazide and 4-isopropylbenzaldehyde under acidic conditions. The reaction can be summarized as follows:

  • Reagents :
    • 4-Methoxybenzohydrazide
    • 4-Isopropylbenzaldehyde
    • Acid catalyst (e.g., acetic acid)
  • Procedure :
    • Mix the reagents in a suitable solvent (commonly methanol).
    • Heat the mixture under reflux for several hours.
    • After completion, cool the solution and recrystallize to obtain pure this compound.

Antioxidant Activity

Research indicates that hydrazone derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound showed effective free radical scavenging activity in various assays, including DPPH and ABTS methods. The antioxidant activity is attributed to the presence of hydroxyl and methoxy groups that stabilize free radicals .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies revealed that it exhibits potent activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects. The minimum inhibitory concentration (MIC) values for bacterial strains ranged from 31.25 to 125 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

One of the most promising aspects of this compound is its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7 through mechanisms involving cell cycle arrest and caspase activation. The compound was found to inhibit cell proliferation with IC50 values in the micromolar range .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing oxidative stress.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes or inhibits essential enzymes involved in bacterial metabolism.
  • Anticancer Mechanism : It may inhibit specific signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in cancer cells.

Case Studies

  • Antioxidant Study : A comparative study on various hydrazone derivatives showed that this compound exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid .
  • Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of several hydrazones, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values lower than those of conventional antibiotics .
  • Cancer Research : A recent investigation into the anticancer effects highlighted that treatment with this compound led to a marked reduction in tumor size in xenograft models, supporting its potential for further development as an anticancer agent .

Q & A

Basic: What are the standard synthetic protocols for (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide?

Answer:
The compound is typically synthesized via condensation of 4-methoxybenzohydrazide with 4-isopropylbenzaldehyde under reflux in ethanol. Key steps include:

  • Reaction conditions : Reflux for 5–6 hours in anhydrous ethanol, followed by slow evaporation for crystallization .
  • Purification : Recrystallization from methanol or ethanol yields high-purity single crystals suitable for X-ray diffraction .
  • Yield optimization : Adjusting molar ratios (1:1 aldehyde-to-hydrazide) and pH (neutral to mildly acidic) improves yields (typically 75–90%) .

Basic: How is the compound characterized structurally?

Answer:
Structural confirmation relies on:

  • Spectroscopy :
    • 1H/13C NMR : Peaks at δ 8.3–8.7 ppm (C=N imine proton) and δ 3.8–4.0 ppm (methoxy group) confirm the E-configuration .
    • IR : Stretching bands at 1600–1630 cm⁻¹ (C=O), 1580–1600 cm⁻¹ (C=N), and 3200–3400 cm⁻¹ (N-H) .
  • X-ray crystallography : Monoclinic/orthorhombic systems (e.g., P21/c or P212121) with hydrogen-bonded networks are common .

Basic: What preliminary biological activities have been reported?

Answer:
Studies suggest potential in:

  • Antimicrobial activity : Moderate inhibition against S. aureus (MIC ~25 µg/mL) via disruption of membrane integrity .
  • Anticancer screening : IC₅₀ values of 10–50 µM in MCF-7 cells, linked to apoptosis induction .
  • Limitations : Bioactivity varies with substituents; inactive derivatives highlight the need for SAR optimization .

Advanced: How do crystallographic challenges impact structural refinement?

Answer:
Key issues include:

  • Noncentrosymmetric space groups : Requires SHELXL for accurate refinement of polar structures (e.g., P212121), leveraging TWIN/BASF commands for twinned data .
  • Hydrogen bonding : Intermolecular N–H···O bonds (2.8–3.0 Å) stabilize crystal packing but complicate density map interpretation .
  • Disorder modeling : Isopropyl/methoxy groups often require PART/ISOR restraints to resolve thermal motion .

Advanced: How can contradictory bioactivity data be resolved methodologically?

Answer:
Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution for antimicrobial tests) and use positive controls (e.g., cisplatin for cytotoxicity) .
  • Solubility factors : Use DMSO/EtOH co-solvents (≤1% v/v) to avoid aggregation artifacts .
  • Computational validation : Molecular docking (AutoDock Vina) and ADMET predictions clarify mechanism-driven vs. assay-specific results .

Advanced: What computational methods validate electronic properties?

Answer:

  • DFT calculations : B3LYP/6-31G(d) optimizations reveal charge distribution:
    • High electron density on methoxy oxygen (MEP: −0.45 e) and imine nitrogen (−0.32 e) .
    • HOMO-LUMO gaps (~4.1 eV) correlate with stability against oxidation .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12% H-bond contribution) .

Advanced: How does substituent variation affect crystallinity?

Answer:

  • Electron-withdrawing groups (e.g., nitro): Reduce symmetry, favoring triclinic systems (P-1) with Z′ > 1 .
  • Methoxy positioning : Para-substitution enhances planarity (dihedral angles <10°), improving crystal quality for nonlinear optics (SHG efficiency ~0.8×KDP) .
  • Solvent effects : Methanol/ethanol yield needle-like crystals; DMF/THF induce twinning due to rapid nucleation .

Advanced: What strategies optimize yield in scaled-up synthesis?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (70% yield at 100°C, 300 W) .
  • Flow chemistry : Continuous reactors minimize side products (e.g., hydrazone byproducts) via precise stoichiometric control .
  • Green solvents : Ethyl acetate/water biphasic systems improve eco-compatibility without sacrificing yield (~85%) .

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